molecular formula C10H9FO B14764247 1-Ethynyl-3-(2-fluoroethoxy)benzene

1-Ethynyl-3-(2-fluoroethoxy)benzene

Katalognummer: B14764247
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: NGWAQBKXDDCPMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-3-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, featuring an ethynyl group and a fluoroethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-(2-fluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoanisole and ethynylmagnesium bromide.

    Grignard Reaction: The ethynylmagnesium bromide reacts with 3-bromoanisole in the presence of a catalyst to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the ethynyl group to form carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the ethynyl group to an ethyl group.

    Substitution: Halogenating agents like bromine or chlorine can substitute hydrogen atoms on the benzene ring.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Ethyl-substituted benzene derivatives.

    Substitution Products: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-3-(2-fluoroethoxy)benzene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoroethoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Ethynyl-3-fluorobenzene: Similar structure but lacks the ethoxy group.

    1-Ethynyl-4-fluoroethoxybenzene: Similar structure but with the fluoroethoxy group in a different position.

    3-Ethynyl-2-fluoroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-Ethynyl-3-(2-fluoroethoxy)benzene is unique due to the presence of both the ethynyl and fluoroethoxy groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H9FO

Molekulargewicht

164.18 g/mol

IUPAC-Name

1-ethynyl-3-(2-fluoroethoxy)benzene

InChI

InChI=1S/C10H9FO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h1,3-5,8H,6-7H2

InChI-Schlüssel

NGWAQBKXDDCPMB-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC=C1)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.